

Iberdomide in Systemic Lupus Erythematosus: A Preclinical Data Compendium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iberdomide*

Cat. No.: *B608038*

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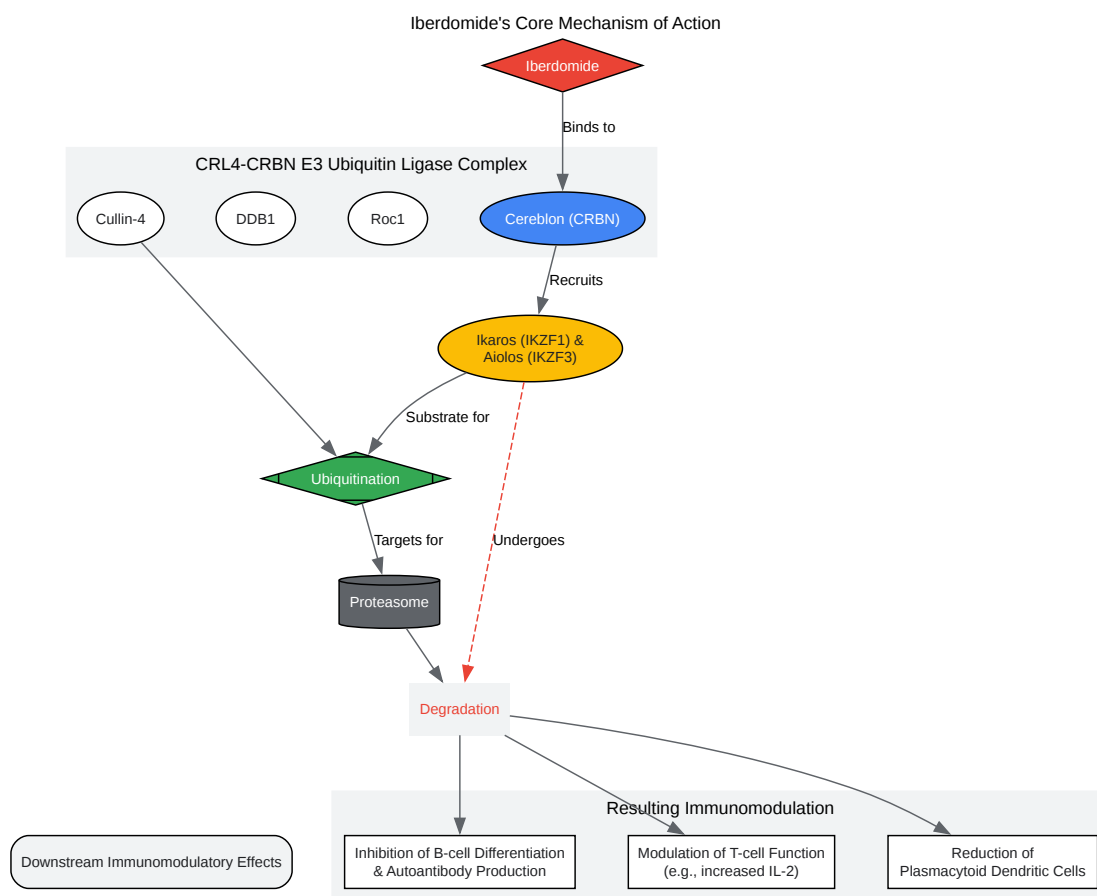
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for **Iberdomide** (formerly CC-220), a novel Cereblon (CRBN) E3 ligase modulator, in the context of systemic lupus erythematosus (SLE). This document synthesizes publicly available in vitro data, detailing the mechanism of action, effects on immune cell populations, and impact on key pathological markers of SLE. At present, there is a notable absence of publicly available preclinical data from in vivo animal models of SLE.

Core Mechanism of Action

Iberdomide is a high-affinity ligand for the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] By binding to CRBN, **iberdomide** induces the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (encoded by IKZF1) and Aiolos (encoded by IKZF3).[1][2] Both Ikaros and Aiolos are crucial for lymphocyte development and function, and their overexpression is associated with SLE pathogenesis.[2] The degradation of these transcription factors by **iberdomide** leads to a rebalancing of the immune system, representing a novel therapeutic approach for SLE.

Signaling Pathway Diagram



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Caption: **Iberdomide** binds to CRBN, leading to the ubiquitination and proteasomal degradation of Ikaros and Aiolos, resulting in downstream immunomodulatory effects.

Preclinical In Vitro Data

In vitro studies using peripheral blood mononuclear cells (PBMCs) from both healthy volunteers and SLE patients have been instrumental in elucidating the preclinical efficacy of **iberdomide**.

Effects on Ikaros and Aiolos Protein Levels

Iberdomide treatment leads to a significant reduction in Ikaros and Aiolos protein levels in various immune cell subsets. In cultures of PBMCs from SLE patients, **iberdomide** effectively reduces both transcription factors in B cells, T cells, and monocytes.

Inhibition of B-Cell Activation and Differentiation

A key pathological feature of SLE is the hyperactivity of B cells, leading to the production of autoantibodies. **Iberdomide** has demonstrated a significant inhibitory effect on B-cell activation and differentiation.

- **Inhibition of Autoantibody Production:** In 7-day cultures of SLE patient PBMCs, **iberdomide** inhibited the production of anti-dsDNA and anti-phospholipid autoantibodies with a half-maximal inhibitory concentration (IC50) of approximately 10 nM.
- **Inhibition of Plasmablast Differentiation:** **Iberdomide** significantly inhibits the TLR7-mediated differentiation of B cells from SLE patients into plasmablasts and plasma cells. This is crucial as TLR7 is a key driver of autoimmunity in SLE. When added at the initiation of B-cell differentiation cultures, **iberdomide** significantly reduced the number of CD27+CD38+ plasmablasts. However, when added at later stages of differentiation, it did not affect the numbers of already formed plasmablasts, suggesting its primary role is in preventing their formation.
- **Inhibition of Immunoglobulin Production:** As a consequence of inhibiting plasmablast differentiation, **iberdomide** significantly reduces the production of IgG and IgM from stimulated B cells of SLE patients.

Parameter	Cell Type	Condition	Effect of Iberdomide	Reference
Anti-dsDNA & Anti-phospholipid autoantibody production	SLE Patient PBMCs	7-day culture	IC50 \approx 10 nM	
CD27+CD38+ Plasmablast Number	SLE Patient B-cells	TLR7 and IFN α stimulation	Significant reduction (p=0.011)	
CD138+ Plasma Cell Number	SLE Patient B-cells	TLR7 and IFN α stimulation	Significant reduction (p=0.03)	
Immunoglobulin (IgG & IgM) Production	SLE Patient B-cells	TLR7 and IFN α stimulation	Significant reduction	

Modulation of T-Cell Function

Iberdomide also exerts significant effects on T-cell function, contributing to immune system rebalancing.

- **Increased IL-2 Production:** In ex vivo whole blood assays from healthy volunteers, **iberdomide** treatment led to an increase in anti-CD3-stimulated Interleukin-2 (IL-2) production. IL-2 is a cytokine that is often deficient in SLE patients and is crucial for the function of regulatory T cells (Tregs).
- **Decreased IL-1 β Production:** Conversely, **iberdomide** decreased lipopolysaccharide (LPS)-stimulated Interleukin-1 β (IL-1 β) production, a pro-inflammatory cytokine.

Cytokine	Stimulation	Effect of Iberdomide	Reference
IL-2	anti-CD3	Increased production	
IL-1 β	LPS	Decreased production	

Experimental Protocols

In Vitro Autoantibody Production Assay

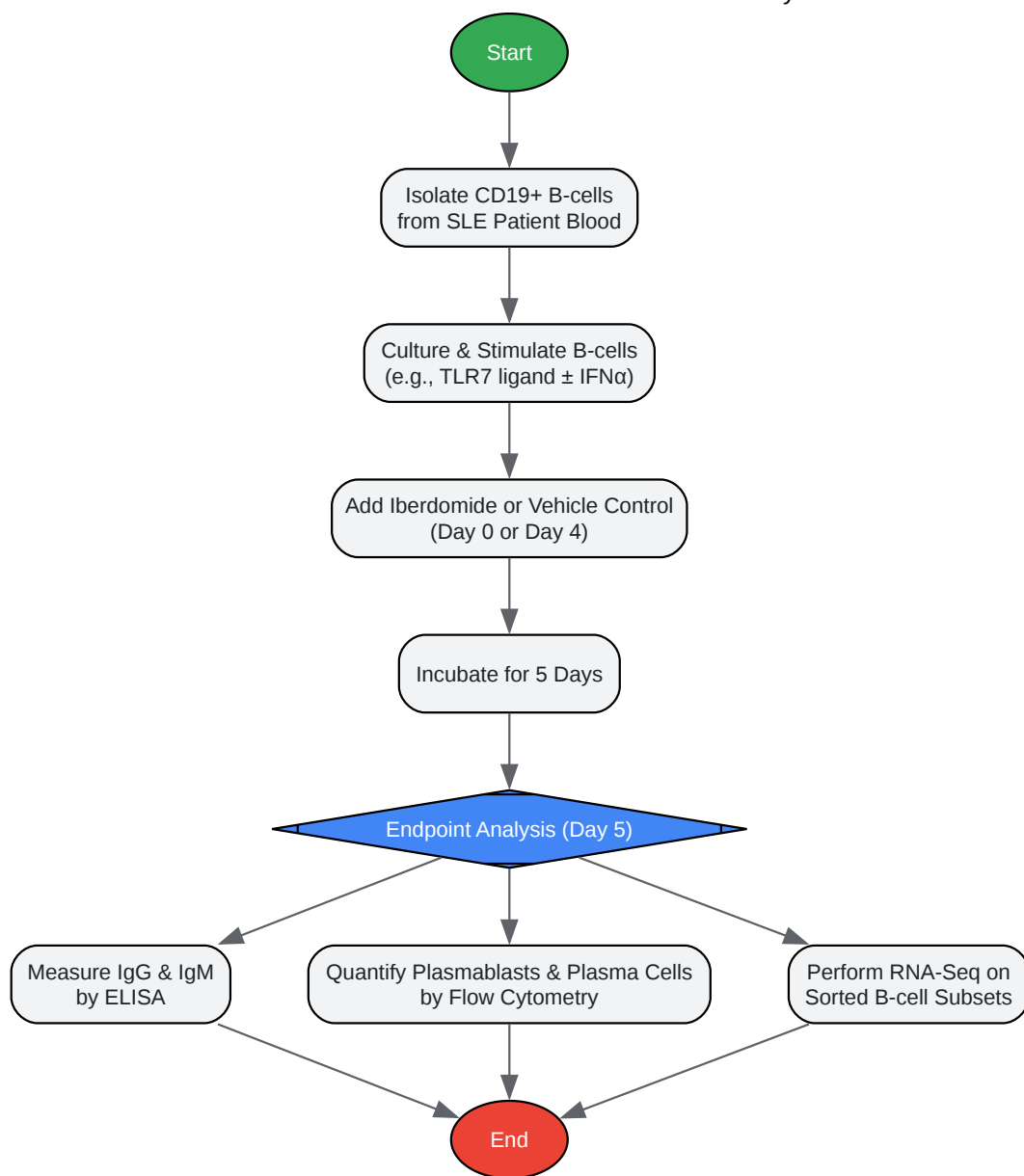
- Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from patients with SLE.
- Cell Culture: PBMCs were cultured for 7 days.
- Treatment: **Iberdomide** was added to the cell cultures at varying concentrations.
- Endpoint Measurement: The levels of anti-dsDNA and anti-phospholipid autoantibodies in the culture supernatants were measured. The half-maximal inhibitory concentration (IC50) was then calculated.

In Vitro B-Cell Differentiation Assay

- Cell Isolation: CD19+ B-cells were isolated from the peripheral blood of patients with SLE.
- Cell Culture and Stimulation: B-cells were cultured and stimulated with the TLR7 ligand resiquimod, with or without IFN α , to induce differentiation. In some experiments, a more complex stimulation cocktail including IL-2, IL-10, IL-15, and CD40L was used.
- Treatment: **Iberdomide** or a vehicle control was added to the cultures either at the beginning of the culture (day 0) or at a later time point (day 4).
- Endpoint Analysis (Day 5):
 - Immunoglobulin Measurement: IgG and IgM levels in the culture supernatants were quantified by ELISA.
 - Flow Cytometry: Cells were analyzed by flow cytometry to determine the absolute numbers of CD27+CD38+ plasmablasts and CD138+ plasma cells.
 - RNA Sequencing: For transcriptional analysis, CD27-IgD+ naïve B-cells and CD20^{low}CD27+CD38+ plasmablasts were sorted by fluorescence-activated cell sorting (FACS), and RNA sequencing was performed.

Workflow for In Vitro B-Cell Differentiation Assay

Workflow for In Vitro B-Cell Differentiation Assay



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- To cite this document: BenchChem. [Iberdomide in Systemic Lupus Erythematosus: A Preclinical Data Compendium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608038#iberdomide-preclinical-data-in-systemic-lupus-erythematosus>]

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